(+)-N,O-Di-Desmethyl Tramadol

Catalog No.
S859925
CAS No.
144830-19-3
M.F
C14H21NO2
M. Wt
235.327
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-N,O-Di-Desmethyl Tramadol

CAS Number

144830-19-3

Product Name

(+)-N,O-Di-Desmethyl Tramadol

IUPAC Name

3-[(1S,2S)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol

Molecular Formula

C14H21NO2

Molecular Weight

235.327

InChI

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m0/s1

InChI Key

CJXNQQLTDXASSR-GXTWGEPZSA-N

SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O

Synonyms

3-[(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]-phenol;(1S-cis)-3-[1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]-phenol;

(+)-N,O-Di-Desmethyl Tramadol, also known as M5, is a major, pharmacologically active human metabolite of the analgesic drug tramadol.[1][2] It is formed in the liver through sequential N- and O-demethylation of the parent compound.[3] Unlike the parent drug, which has a complex dual mechanism, (+)-N,O-Di-Desmethyl Tramadol's activity is primarily characterized by its interaction with the μ-opioid receptor (MOR).[4][5] Its distinct pharmacological profile and its consistent presence in biological matrices following tramadol administration make it an essential, non-interchangeable standard for forensic toxicology, clinical monitoring, and metabolic research.[2][6]

Substituting (+)-N,O-Di-Desmethyl Tramadol with its parent drug, tramadol, or its primary active metabolite, O-desmethyltramadol (M1), is invalid for both analytical and pharmacological applications. Each compound possesses a distinct and quantitatively different affinity profile for the μ-opioid receptor (MOR).[7] For example, while (+)-O-desmethyltramadol is the most potent MOR agonist among the metabolites, (+)-N,O-Di-Desmethyl Tramadol (M5) still exhibits significantly higher MOR affinity than the parent drug, tramadol, and other metabolites like N-desmethyltramadol (M2) are effectively inactive at this receptor.[1][7] This makes M5 a specific biomarker of tramadol metabolism that cannot be accurately quantified using another metabolite as a standard. Furthermore, the specific (+)-enantiomer is critical, as stereochemistry heavily influences receptor interaction and biological activity.

Differentiated μ-Opioid Receptor Affinity Compared to Parent Drug and Primary Metabolite

In competitive binding assays using cloned human μ-opioid receptors (MOR), (±)-N,O-Di-Desmethyl Tramadol (M5) demonstrates a binding affinity (Ki) of 100 nM. This is approximately 24-fold higher than that of the parent drug, (±)-tramadol (Ki = 2.4 µM or 2400 nM).[1][7] While its affinity is lower than the primary active metabolite (+)-O-Desmethyltramadol (M1) (Ki = 3.4 nM), it is substantially higher than other metabolites like M2, M3, and M4, which show negligible affinity (Ki > 10 µM).[1][7]

Evidence Dimensionμ-Opioid Receptor Binding Affinity (Ki)
Target Compound Data100 nM (for racemic M5)
Comparator Or Baseline(±)-Tramadol: 2400 nM; (+)-O-Desmethyltramadol (M1): 3.4 nM
Quantified Difference~24x higher affinity than Tramadol; ~29x lower affinity than (+)-M1
ConditionsCompetitive inhibition of [3H]naloxone binding on membranes from CHO cells stably expressing the human μ-opioid receptor.

This distinct, intermediate MOR affinity makes it a required reference material for accurately quantifying this specific metabolite and for pharmacological studies aiming to isolate its contribution to tramadol's overall effects.

Precursor Suitability: Essential as a Certified Standard for Bioanalytical Quantification

(+)-N,O-Di-Desmethyl Tramadol is a major metabolite found consistently in biological fluids following tramadol administration, with urinary excretion levels comparable to the primary active metabolite M1 (approximately 15% of the dose).[7] Its unique mass-to-charge ratio (m/z) and chromatographic retention time necessitate a specific, purified reference standard for developing and validating robust analytical methods, such as LC-MS/MS or GC-MS, for its quantification.[1] Using tramadol or another metabolite for calibration would lead to inaccurate quantification due to differences in ionization efficiency, fragmentation patterns, and recovery during sample preparation.[2]

Evidence DimensionRole in Bioanalysis
Target Compound DataRequired as a specific certified reference material (CRM) for accurate quantification.
Comparator Or BaselineUse of non-specific standards (e.g., Tramadol, M1) for calibration.
Quantified DifferenceQualitative: Enables accurate vs. inaccurate quantification of a key metabolic pathway.
ConditionsQuantitative bioanalysis in complex matrices like plasma, urine, or vitreous humor.

For any laboratory needing to perform quantitative toxicological analysis or pharmacokinetic studies of tramadol, procurement of this specific metabolite as a standard is non-negotiable for method validation and achieving accurate results.

Demonstrated Agonist Activity at the Human μ-Opioid Receptor

Beyond simple binding affinity, (±)-N,O-Di-Desmethyl Tramadol (M5) has been shown to be a functional agonist at the human μ-opioid receptor. In a [35S]GTPγS binding assay, which measures G-protein activation upon receptor agonism, M5 demonstrated clear stimulatory activity.[7] Its intrinsic efficacy was ranked as lower than the primary metabolite (+)-M1 but greater than (-)-M1, confirming it contributes to the overall opioid-mediated effects of tramadol. In contrast, metabolites M2, M3, and M4 showed no stimulatory effect in this assay.[7]

Evidence DimensionFunctional Agonist Efficacy
Target Compound DataDemonstrates measurable agonist activity and intrinsic efficacy.
Comparator Or BaselineMetabolites M2, M3, M4: No stimulatory effect. Metabolite (+)-M1: Higher intrinsic efficacy.
Quantified DifferenceQualitative: Active agonist vs. inactive metabolites.
Conditions[35S]GTPγS binding assay in CHO cell membranes expressing the human μ-opioid receptor.

This confirms the compound is not an inert metabolite; its procurement is necessary for researchers investigating the specific functional consequences of tramadol metabolism and the structure-activity relationships of its derivatives.

Quantitative Forensic and Clinical Toxicology

As a certified reference material for LC-MS/MS or GC-MS methods to accurately quantify tramadol and its key metabolites in biological samples (e.g., blood, urine). Its distinct analytical properties make it essential for differentiating metabolic pathways and establishing a complete profile in overdose or compliance cases.[7]

Pharmacokinetic (PK/PD) Modeling

For use in studies to determine the formation and elimination kinetics of the M5 metabolite. This is critical for building comprehensive pharmacokinetic models that correlate tramadol dosage with the concentrations of its various active metabolites over time.[1]

Opioid Receptor Pharmacology Research

As a specific pharmacological tool to investigate the contribution of a secondary, active metabolite to the overall analgesic and adverse effect profile of tramadol. Its intermediate μ-opioid receptor affinity and functional agonism allow researchers to dissect its specific role compared to the more potent M1 metabolite and the parent drug.[2]

XLogP3

2.4

Wikipedia

3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol

Dates

Last modified: 04-14-2024

Explore Compound Types